Superior In Vivo HSC Mobilization: Plerixafor Outperforms AMD11070 Despite Inferior In Vitro Antagonism
Plerixafor demonstrates superior hematopoietic stem cell mobilization in vivo compared to AMD11070, despite AMD11070 exhibiting more potent in vitro antagonism of CXCR4. In a murine model, plerixafor mobilized significantly higher numbers of CD34+ cells into peripheral blood than AMD11070, a difference attributed to plerixafor's unique biased signaling mechanism that promotes receptor internalization [1].
| Evidence Dimension | In vivo HSC mobilization efficacy |
|---|---|
| Target Compound Data | Plerixafor mobilized 3.5-fold increase in peripheral blood CD34+ cells vs. baseline |
| Comparator Or Baseline | AMD11070 mobilized 1.2-fold increase |
| Quantified Difference | Plerixafor exhibits 2.9-fold greater mobilization |
| Conditions | Murine model of HSC mobilization; CD34+ cell quantification in peripheral blood |
Why This Matters
Superior in vivo mobilization directly impacts clinical procurement decisions, as agents with inadequate in vivo efficacy fail to meet collection targets, necessitating additional apheresis sessions or mobilization cycles.
- [1] Jørgensen AS, Daugvilaite V, Sparre-Ulrich AH, et al. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization. Commun Biol. 2021;4:569. View Source
